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Compound of Interest

1-(4-Chlorophenyl)ethanone
Compound Name:

oxime
CAS No.: 1956-39-4
Cat. No.: B157419

Get Quote

Executive Summary

1-(4-Chlorophenyl)ethanone oxime (CAS: 1956-39-4), also known as 4'-chloroacetophenone
oxime, is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. It
serves as a precursor for amide derivatives via the Beckmann rearrangement and is frequently
employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and
fungicides.

This guide provides a rigorous physicochemical characterization of the compound,
distinguishing it from its ketone precursor (4'-chloroacetophenone). It addresses the geometric
isomerism (E/Z) that influences melting point data and outlines stability protocols essential for
process safety in drug development.

Physicochemical Characterization
Identity & Constants
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A common error in database retrieval is conflating the oxime with its ketone starting material.
The data below differentiates these clearly to ensure supply chain integrity.

1-(4-
( 4'-Chloroacetophenone
Property Chlorophenyl)ethanone
. (Precursor)

Oxime
CAS Number 1956-39-4 99-91-2
Molecular Formula
Molecular Weight 169.61 g/mol 154.59 g/mol
Physical State White to light yellow crystal Liquid or low-melting solid
Melting Point 95 — 98 °C (Lit.) 14-18°C

Melting Point & Geometric Isomerism

The melting point of 1-(4-chlorophenyl)ethanone oxime is not a singular constant but a range
dependent on the ratio of its geometric isomers.

e The E-isomer (anti): Typically the thermodynamically stable product formed in standard
ethanolic synthesis.

e The Z-isomer (syn): May form under specific kinetic conditions or UV exposure.

Commercially available grades are often mixtures, leading to melting point depression. High-
purity E-isomer typically melts at the upper end of the range (97-99 °C).

Thermodynamic (E)-Oxime
Control (Major Product)
““““ I (2)-Oxime
. . T __ (Minor Product)
Kinetic MP: <95°C
4-Chloroacetophenone NH20H-HCI Control
(Precursor) NaOAc, EtOH
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Figure 1: Synthesis and geometric isomerism pathways affecting melting point ranges.

Stability Profile & Degradation Pathways
Thermal Stability (DSCITGA)

Oximes possess a latent instability due to the weak N-O bond.
o Decomposition Onset: generally occurs >180 °C.
e Hazard: Thermal decomposition is exothermic and can be violent in closed systems.

e Process Safety: Differential Scanning Calorimetry (DSC) is mandatory before scaling up. A
typical trace will show a sharp endotherm (melting at ~96°C) followed by a broad exotherm
(decomposition) at elevated temperatures.

The Beckmann Rearrangement Risk

The primary stability failure mode is the Beckmann Rearrangement. In the presence of acidic
impurities (e.g., residual HCI from synthesis) or Lewis acids, the oxime rearranges into 4-
chloroacetanilide. This is an irreversible chemical change that alters the melting point and
solubility profile.
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Figure 2: The Beckmann Rearrangement pathway, the primary degradation route for this oxime
under acidic or thermal stress.

Experimental Protocols
Synthesis & Purification (Self-Validating Protocol)

To ensure accurate melting point determination, the compound must be free of the ketone
precursor.

Reagents:
¢ 4'-Chloroacetophenone (1 eq)[1][2]

¢ Hydroxylamine hydrochloride (1.2 eq)
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e Sodium Acetate (1.5 eq)

e Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

Dissolution: Dissolve 4'-chloroacetophenone in ethanol.

o Buffering: Add hydroxylamine HCI and Sodium Acetate dissolved in minimal water.
Checkpoint: The solution should be slightly acidic to neutral (pH 5-6).

¢ Reflux: Heat to reflux for 2—3 hours.

 Validation (TLC): Monitor consumption of ketone (Mobile phase: Hexane/EtOAc 8:2). Do not
proceed until the ketone spot disappears.

« |solation: Cool to room temperature, then to 0°C. The oxime precipitates as white crystals.
 Purification: Recrystallize from Ethanol/Water.

o Note: Avoid prolonged heating during recrystallization to prevent Beckmann
rearrangement.

Melting Point Determination

e Drying: Dry sample in a vacuum desiccator over

for 4 hours to remove solvent inclusions which depress MP.

o Apparatus: Capillary method (e.g., Stuart SMP30 or Biichi).
e Ramp Rate:

o Fast ramp (10°C/min) to 85°C.

o Slow ramp (1°C/min) from 85°C to 105°C.

» Observation: Record the temperature of the first liquid meniscus and the clear point.
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o Acceptance Criteria: Range should not exceed 2°C (e.g., 96.5 — 98.0 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 1-(4-Chlorophenyl)ethanone Oxime —
Characterization & Stability Profile]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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